molecular formula C12H12N2O2S B14525478 Benzoic acid, 4-[(2-thiazolylamino)methyl]-, methyl ester CAS No. 62642-69-7

Benzoic acid, 4-[(2-thiazolylamino)methyl]-, methyl ester

Cat. No.: B14525478
CAS No.: 62642-69-7
M. Wt: 248.30 g/mol
InChI Key: PTGFYTUPIGJFGU-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(2-thiazolylamino)methyl]-, methyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoic acid moiety linked to a thiazole ring through an aminomethyl group, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(2-thiazolylamino)methyl]-, methyl ester typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where benzoic acid reacts with methanol under acidic conditions to form the methyl ester . The reaction is usually carried out under reflux to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity. Additionally, the use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(2-thiazolylamino)methyl]-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Benzoic acid and methanol.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Benzoic acid, 4-[(2-thiazolylamino)methyl]-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(2-thiazolylamino)methyl]-, methyl ester involves its interaction with specific molecular targets. The thiazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-[(2-thiazolylamino)methyl]-, methyl ester is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The thiazole ring enhances the compound’s ability to interact with biological targets, making it a valuable scaffold for drug design .

Properties

CAS No.

62642-69-7

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

methyl 4-[(1,3-thiazol-2-ylamino)methyl]benzoate

InChI

InChI=1S/C12H12N2O2S/c1-16-11(15)10-4-2-9(3-5-10)8-14-12-13-6-7-17-12/h2-7H,8H2,1H3,(H,13,14)

InChI Key

PTGFYTUPIGJFGU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC2=NC=CS2

Origin of Product

United States

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